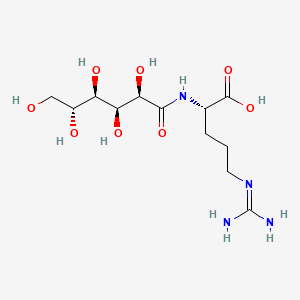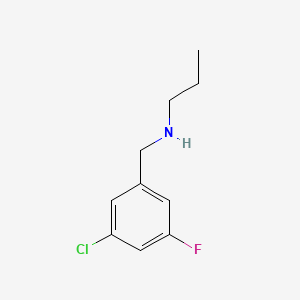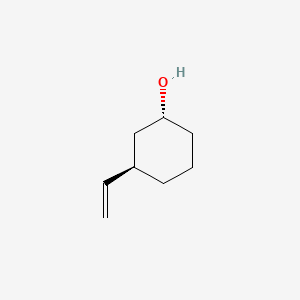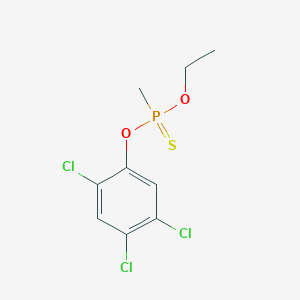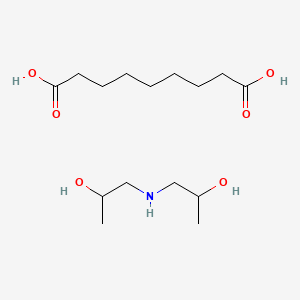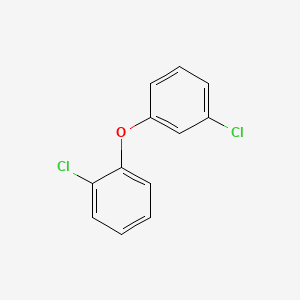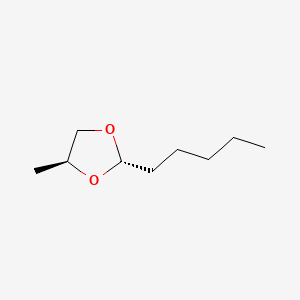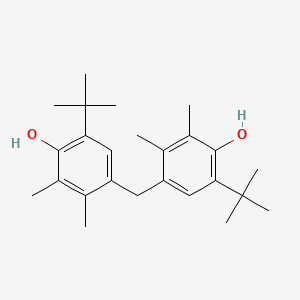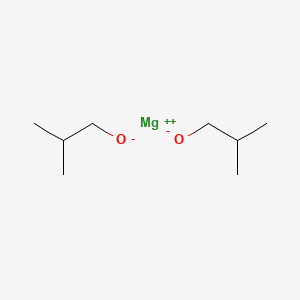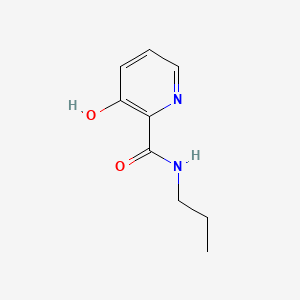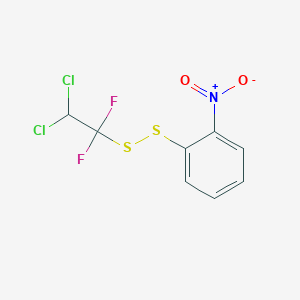
Bis(dodecanoyloxy)didodecylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dodecanoyloxy)didodecylstannane: is an organotin compound with the molecular formula C48H96O4Sn . It is a derivative of tin, where the tin atom is bonded to two dodecanoyloxy groups and two didodecyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecanoyloxy)didodecylstannane typically involves the reaction of tin(IV) chloride with dodecanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SnCl4+4C12H23COOH→Sn(OCOC12H23)2(C12H25)2+4HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(dodecanoyloxy)didodecylstannane can undergo oxidation reactions, where the tin center is oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the dodecanoyloxy groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Tin compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(dodecanoyloxy)didodecylstannane is used as a precursor in the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.
Biology: In biological research, this compound is explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: There is ongoing research into the use of this compound in drug delivery systems, particularly for its ability to form stable complexes with various drugs.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including coatings and polymers .
Wirkmechanismus
The mechanism of action of bis(dodecanoyloxy)didodecylstannane involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can bind to proteins, altering their function and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- Dibutyltin dilaurate
- Dioctyltin dilaurate
- Tributyltin oxide
Comparison: Bis(dodecanoyloxy)didodecylstannane is unique due to its specific combination of dodecanoyloxy and didodecyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
69537-35-5 |
|---|---|
Molekularformel |
C48H96O4Sn |
Molekulargewicht |
856.0 g/mol |
IUPAC-Name |
[dodecanoyloxy(didodecyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
MBPHIRCSMZIBOE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



